5-Chloro-7-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol
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Overview
Description
5-Chloro-7-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-8-hydroxyquinoline with 2,4-dichlorobenzyl chloride in the presence of a base, followed by the introduction of pyrrolidine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
5-Chloro-7-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-7-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxyquinoline: A precursor in the synthesis of the compound.
2,4-Dichlorobenzyl chloride: Another precursor used in the synthesis.
Pyrrolidine: A common nitrogen-containing heterocycle used in medicinal chemistry.
Uniqueness
5-Chloro-7-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17Cl3N2O |
---|---|
Molecular Weight |
407.7 g/mol |
IUPAC Name |
5-chloro-7-[(2,4-dichlorophenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C20H17Cl3N2O/c21-12-5-6-14(16(22)10-12)19(25-8-1-2-9-25)15-11-17(23)13-4-3-7-24-18(13)20(15)26/h3-7,10-11,19,26H,1-2,8-9H2 |
InChI Key |
MOGKPFGPMXIXNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(C2=C(C=C(C=C2)Cl)Cl)C3=CC(=C4C=CC=NC4=C3O)Cl |
Origin of Product |
United States |
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